4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Formation of the phenylpyrrolidinone moiety: This can be synthesized through the reaction of phenylacetic acid derivatives with amines, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the oxadiazole ring and the chlorophenyl group can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one: can be compared with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)18-20-17(21-24-18)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCALCAYNVMQID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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